methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-c]pyridine core. This bicyclic system combines a thiophene ring fused to a pyridine ring at positions 2 and 3, respectively. Key substituents include:
- Position 2: Propanamido group (NHCOCH2CH2CH3), contributing to hydrogen-bonding capacity.
- Position 3: Methylcarbamoyl group (CONHCH3), enhancing hydrophilicity.
- Position 6: Methyl ester (COOCH3), influencing metabolic stability.
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-4-10(18)16-13-11(12(19)15-2)8-5-6-17(14(20)21-3)7-9(8)22-13/h4-7H2,1-3H3,(H,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXUKCGXKCKXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or amido groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs:
¹Calculated based on substituent analysis.
²Formula inferred from substituents in .
Key Observations:
Core Structure Differences: The target compound and analogs from share the thieno[2,3-c]pyridine core, while the compound in features a thieno[2,3-b]pyridine system. The latter’s fusion at the [2,3-b] position alters the electronic environment and steric accessibility compared to [2,3-c] isomers .
Substituent Impact: Amino vs. Ester Groups: Methyl esters (target) are generally more hydrolytically stable than ethyl esters (), which may affect pharmacokinetics. Bulkiness: The Boc group in introduces steric hindrance, limiting interactions in confined binding pockets, whereas the target’s methylcarbamoyl group offers a balance of hydrophilicity and compactness.
Lipophilicity Trends: The butanoyl group in increases lipophilicity (logP ~2.8 estimated) compared to the target’s propanamido (logP ~1.9), influencing membrane permeability.
Research Findings and Implications
Synthetic Accessibility :
- The Boc-protected analog is synthesized via standard peptide coupling methods, whereas the target compound likely requires sequential amidation and esterification steps .
Safety and Handling: Limited safety data exist for the target compound, but analogs like are classified as laboratory chemicals with undefined hazards, emphasizing the need for protective handling .
Biological Relevance: Thieno[2,3-c]pyridines (target, ) are less explored than [2,3-b] isomers, which show activity in kinase inhibition (e.g., CDK2) .
Biological Activity
Methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 272.34 g/mol
The compound features a thieno[2,3-c]pyridine core which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to thieno[2,3-c]pyridines exhibit significant antimicrobial properties. A study highlighted that derivatives of thieno[2,3-c]pyridine showed activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Thieno[2,3-c]pyridines have also been investigated for their anti-inflammatory properties. In vitro studies demonstrated that methyl 3-(methylcarbamoyl)-2-propanamido derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Anticancer Potential
The compound's structure allows it to interact with various cellular targets associated with cancer. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through pathways involving caspase activation and mitochondrial dysfunction. Further investigation is required to elucidate the specific molecular targets involved.
Case Study 1: Anti-inflammatory Activity
In a controlled study involving human whole blood assays, methyl 3-(methylcarbamoyl)-2-propanamido demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction. This was significantly more effective than traditional NSAIDs like diclofenac in similar models of inflammation .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methylcarbamoyl group enhanced antimicrobial activity against resistant strains. The structure-activity relationship (SAR) analysis revealed that specific substitutions could lead to improved efficacy .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
